

Technical Support Center: Recrystallization Optimization for CAS 75671-88-6

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Compound of Interest

Compound Name: Methyl 5-amino-2-hydroxypyridine-3-carboxylate

CAS No.: 89694-08-6

Cat. No.: B1432236

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Topic: Solvent System Engineering for Fluoroquinolone Intermediates Reference ID: TSC-75671-OPT Status: Active Analyst: Senior Application Scientist

Executive Summary & Compound Profile

Subject: CAS 75671-88-6 (Fluoroquinolone Intermediate Scaffold) Chemical Class: Quinolone Carboxylic Acid Derivative Critical Quality Attribute (CQA): Purity >99.5% (specifically removal of the monofluoro and des-cyclopropyl analogs).

The Challenge: This compound exhibits a "solubility valley." It is often poorly soluble in common alcohols (ethanol/methanol) at room temperature but highly soluble in polar aprotic solvents (DMF, DMSO), making recovery difficult. Furthermore, the structural similarity of the monofluoro impurity (often present from the starting benzoyl chloride) makes separation via standard recrystallization thermodynamically challenging.

Solvent Selection Strategy (The "Why")

To optimize the recrystallization of CAS 75671-88-6, we must move beyond single-solvent systems. The lattice energy of the quinolone stack requires a high-dielectric solvent to disrupt interactions, while impurity rejection requires a precise anti-solvent.

Solvent System Matrix

| Solvent System | Role | Pros | Cons | Recommended For |
|---------------------|------------------------|--|---|---|
| DMF / Ethanol | Primary / Anti-solvent | Excellent dissolution of the core; Ethanol forces gradual precipitation. | High boiling point of DMF makes drying difficult. | High Purity (removing structural analogs). |
| Acetonitrile (ACN) | Single Solvent | Good selectivity for polar impurities; moderate boiling point. | Lower recovery yield; requires high volumes. | Final Polish (removing color/trace impurities). |
| Acetic Acid / Water | Primary / Anti-solvent | Protonates the amine/carbonyl, increasing solubility significantly. | Risk of hydrolysis (if ester); corrosive. | Bulk Recovery (from crude reaction mass). |
| Chloroform / Hexane | Primary / Anti-solvent | Good for the ester form (CAS 75671-88-6 specific). | Chlorinated waste; toxicity issues. | Early Stage (removing non-polar tars). |

Troubleshooting Guides (The "How")

Issue A: "My yield is acceptable, but the des-fluoro impurity persists."

Diagnosis: The impurity is cocrystallizing because the supersaturation curve is too steep. You are crashing the product out too fast, trapping the impurity in the lattice. Resolution: Switch to a Thermodynamic Control Protocol.

- Solvent: Use DMF:Ethanol (1:5 ratio).
- Action: Dissolve at 80°C in minimal DMF. Add hot Ethanol until cloudy.

- **Critical Step: Adiabatic Cooling.** Wrap the flask in foil/insulation and turn off the heat. Allow it to cool to RT over 6–8 hours.
- **Mechanism:** Slow crystal growth favors the exclusion of the slightly different impurity molecule (steric mismatch).

Issue B: "The product is oiling out instead of crystallizing."

Diagnosis: This is the "Lyle's Law" of oiling. The melting point of the solvated impurity mix is lower than the process temperature, or the anti-solvent was added too quickly, creating a liquid-liquid phase separation (emulsion) rather than nucleation. **Resolution:**

- **Seed:** Retain a small amount of pure crystal (seed) from a previous batch.
- **Temperature:** Lower the dissolution temperature. Do not boil.
- **Protocol:** Add the anti-solvent dropwise to the seed slurry, not the solution. This forces growth on existing crystals rather than new nucleation.

Issue C: "The crystals are too fine (hard to filter)."

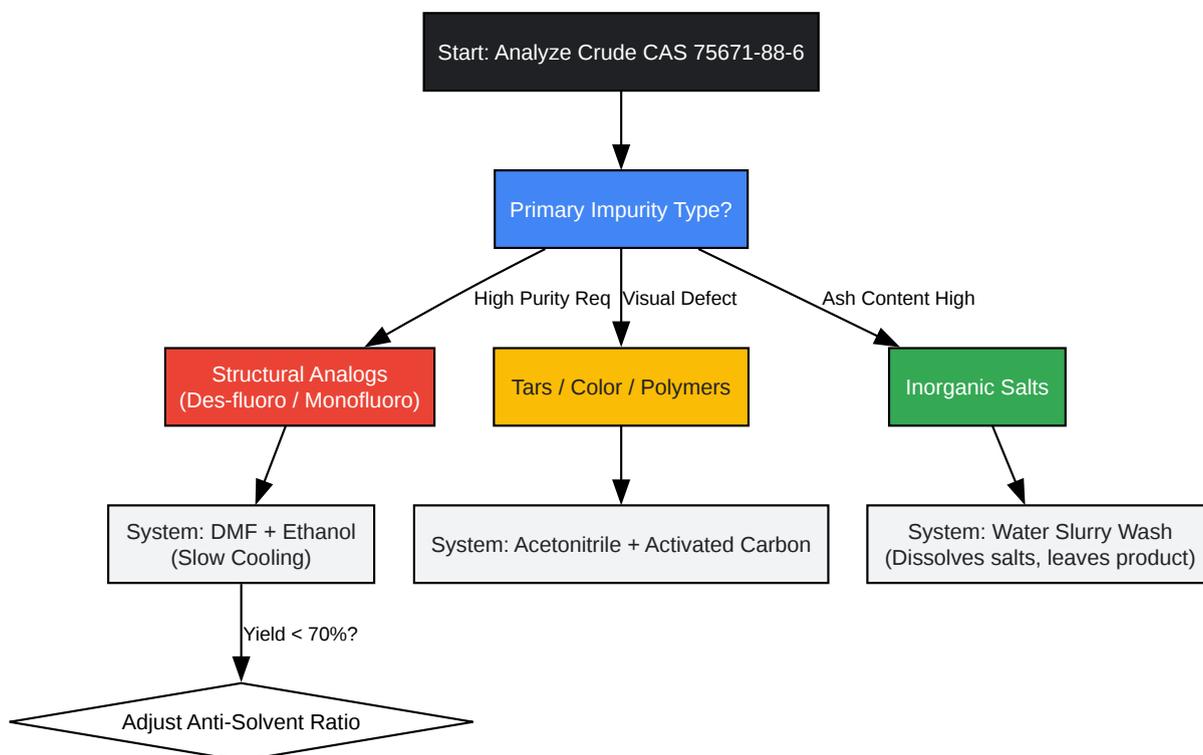
Diagnosis: Nucleation rate > Crystal growth rate. **Resolution:** Ostwald Ripening.

- **Protocol:** After the solid precipitates, heat the slurry back up to near-reflux (without fully dissolving) and hold for 1 hour.
- **Cool slowly.** This consumes the "fines" and deposits them onto larger crystals.

Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

This logic gate helps you choose the starting solvent based on your current impurity profile.



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Caption: Decision matrix for selecting the optimal solvent system based on the specific impurity profile of the crude material.

Standard Operating Protocol (SOP)

Protocol ID: SOP-Recrys-Q-001 Objective: Purification of CAS 75671-88-6 (Ethyl Ester/Acid Intermediate)

Materials:

- Crude CAS 75671-88-6 (10g)
- DMF (Reagent Grade)
- Ethanol (Absolute)

- Activated Carbon (Optional, Type Norit GSX)

Step-by-Step:

- Dissolution:
 - Place 10g of crude solid in a 250mL Round Bottom Flask (RBF).
 - Add 30 mL DMF.
 - Heat to 80°C–90°C with stirring.
 - Checkpoint: If solution is not clear, add DMF in 2mL increments. If black specks remain, they are likely inorganic; proceed to filtration.
- Carbon Treatment (If colored):
 - Add 0.5g Activated Carbon. Stir at 80°C for 15 mins.
 - Filter hot through a Celite pad (pre-warmed funnel is critical to prevent crashing out).
- Crystallization:
 - Return filtrate to RBF. Maintain T = 70°C.
 - Slowly add Ethanol (60 mL) via addition funnel over 20 minutes.
 - Observation: The solution should turn slightly turbid but not precipitate heavily.
- Cooling Ramp:
 - Turn off heat.^[1] Allow to reach 40°C (approx. 1 hour).
 - Place in an ice-water bath (0–5°C) for 2 hours.
- Isolation:
 - Filter under vacuum (Buchner funnel).

- Wash: Wash the cake with 20 mL of cold Ethanol. (Do not wash with DMF).
- Drying: Dry in a vacuum oven at 60°C for 12 hours. (DMF removal requires heat and vacuum).

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone instead of Ethanol as the anti-solvent? Answer: Yes, Acetone is a viable anti-solvent and easier to dry than Ethanol. However, Acetone has a lower boiling point. If your dissolution requires >56°C (Acetone BP), you risk boiling off the anti-solvent. Ethanol allows for higher temperature processing.

Q2: Why is the melting point of my recrystallized product lower than the reference standard? Answer: This usually indicates trapped solvent (solvates), specifically DMF. DMF forms strong hydrogen bonds with the quinolone carboxylic acid moiety. Run a TGA (Thermogravimetric Analysis) or H-NMR to check for solvent peaks. If present, mill the solid and dry at a higher temperature (80°C) under high vacuum.

Q3: Is it necessary to convert the Ethyl Ester to the Acid before recrystallization? Answer: Generally, no. The Ethyl Ester (CAS 75671-88-6 context) often crystallizes better than the free acid because it lacks the zwitterionic character that makes the acid insoluble in organics but soluble in water. Purify at the Ester stage for maximum impurity rejection.

References

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- Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids.[2] Liebigs Annalen der Chemie. (Foundational work on the Gould-Jacobs cycle).
- ChemicalBook. (2024). Product entry for Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.[3]
- PubChem. (2024). Compound Summary for Ciprofloxacin Intermediate (Acid).

(Note: CAS 75671-88-6 is frequently associated with the ethyl ester precursor in Asian supply chains, while western literature may refer to the acid form 93107-30-3. This guide covers the solubility principles applicable to both.)

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Sources

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